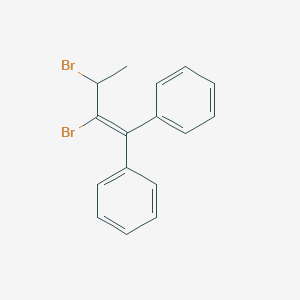
1,1'-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene is an organic compound characterized by the presence of two bromine atoms attached to a butene backbone, which is further connected to two benzene rings
Preparation Methods
The synthesis of 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene typically involves the dibromination of butene derivatives. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction conditions are generally mild, and the process can be carried out at room temperature. Industrial production methods may involve more scalable approaches, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding dibromo ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of debrominated butene derivatives.
Scientific Research Applications
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-cancer or anti-inflammatory properties.
Industry: It is utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene can be compared with other dibromoalkenes such as:
2,3-Dibromo-1-butene: Similar in structure but lacks the benzene rings, making it less versatile in certain applications.
1,1-Dibromo-3-methylbut-1-ene:
trans-2,3-Dibromo-2-butene-1,4-diol: Features hydroxyl groups, providing different chemical properties and applications.
Each of these compounds has unique properties that make them suitable for specific applications, but 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene stands out due to its combination of bromine atoms and benzene rings, offering a balance of reactivity and stability.
Properties
CAS No. |
88069-72-1 |
|---|---|
Molecular Formula |
C16H14Br2 |
Molecular Weight |
366.09 g/mol |
IUPAC Name |
(2,3-dibromo-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H14Br2/c1-12(17)16(18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
GKKDDKUJZNYFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


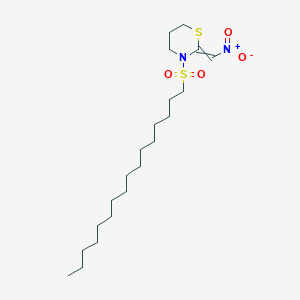
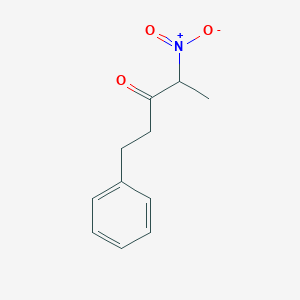
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
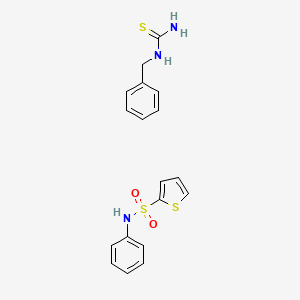
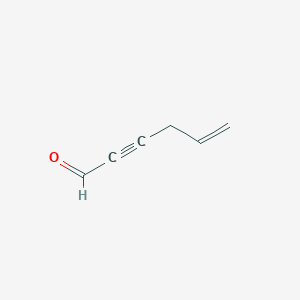
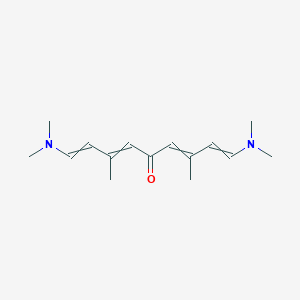
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
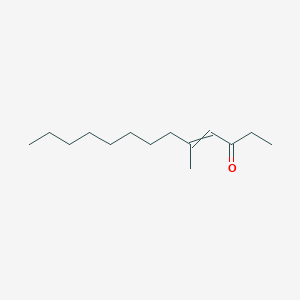
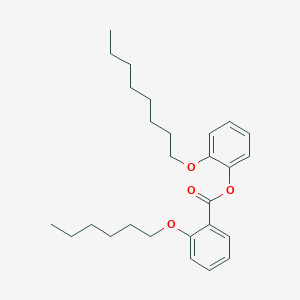
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
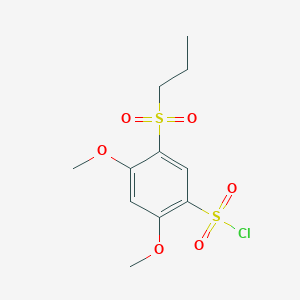
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
